

# Application Notes and Protocols for In Vivo Experimental Design of BI-1935

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023

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## Introduction

**BI-1935** is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH increases the endogenous levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and potentially anti-cancer properties. This document provides detailed application notes and protocols for the in vivo experimental design of **BI-1935**, particularly focusing on its application in cancer research. While direct in vivo cancer studies using **BI-1935** are not extensively published, the following protocols are based on established methodologies for the broader class of sEH inhibitors and can be adapted for **BI-1935**.

## Data Presentation

### Table 1: Physicochemical and Pharmacological Properties of BI-1935

Property	Value	Reference
Target	Soluble Epoxide Hydrolase (sEH)	[1][2]
IC <sub>50</sub> (human sEH)	7 nM	[1]
Molecular Weight	498.5 g/mol	[3]
Molecular Formula	C <sub>24</sub> H <sub>21</sub> F <sub>3</sub> N <sub>6</sub> O <sub>3</sub>	[3]
Suitability	In vitro and in vivo experiments	[1]

**Table 2: Example In Vivo Dosing and Formulation for a Soluble Epoxide Hydrolase Inhibitor (sEHi)**

Parameter	Recommendation	Notes
Animal Model	Syngeneic mouse tumor models (e.g., MC38, B16-F10)	To evaluate the effects on the tumor microenvironment and in combination with immunotherapy.
Formulation	Dependent on the physicochemical properties of the final compound. A common vehicle is Solutol HS 15 (10%) and sterile water.	It is crucial to perform formulation and stability studies for BI-1935.
Dosing Route	Oral gavage (p.o.) or intraperitoneal (i.p.) injection	Oral administration is often preferred for chronic studies.
Example Dose	10 mg/kg, administered daily	This is a starting point based on other sEH inhibitors; dose-response studies are essential. [1]
Control Groups	Vehicle control; Isotype control (for immunotherapy combinations)	Essential for validating the specific effects of BI-1935.

## Experimental Protocols

### Protocol 1: Evaluation of BI-1935 as a Monotherapy in a Syngeneic Mouse Cancer Model

Objective: To determine the anti-tumor efficacy of **BI-1935** as a single agent.

Materials:

- **BI-1935**
- Vehicle (e.g., 10% Solutol HS 15 in sterile water)
- Syngeneic tumor cells (e.g., MC38 colorectal carcinoma)
- 6-8 week old C57BL/6 mice
- Calipers for tumor measurement
- Standard animal housing and care facilities

Methodology:

- Tumor Cell Implantation: Subcutaneously implant  $1 \times 10^6$  MC38 cells in the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomization: Randomize mice into two groups (n=10 per group):
  - Group 1: Vehicle control (administered daily by oral gavage)
  - Group 2: **BI-1935** (10 mg/kg, administered daily by oral gavage)
- Treatment: Administer the respective treatments for a predefined period (e.g., 21 days).
- Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).

- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
- Data Analysis: Compare tumor growth curves between the vehicle and **BI-1935** treated groups. Statistically analyze differences in tumor volume and survival.

## Protocol 2: Evaluation of **BI-1935** in Combination with an Immune Checkpoint Inhibitor

Objective: To assess the synergistic anti-tumor effect of **BI-1935** with an anti-PD-1 antibody. Recent studies have shown that sEH inhibition can enhance the efficacy of immune checkpoint inhibitors (ICI)[1][2].

Materials:

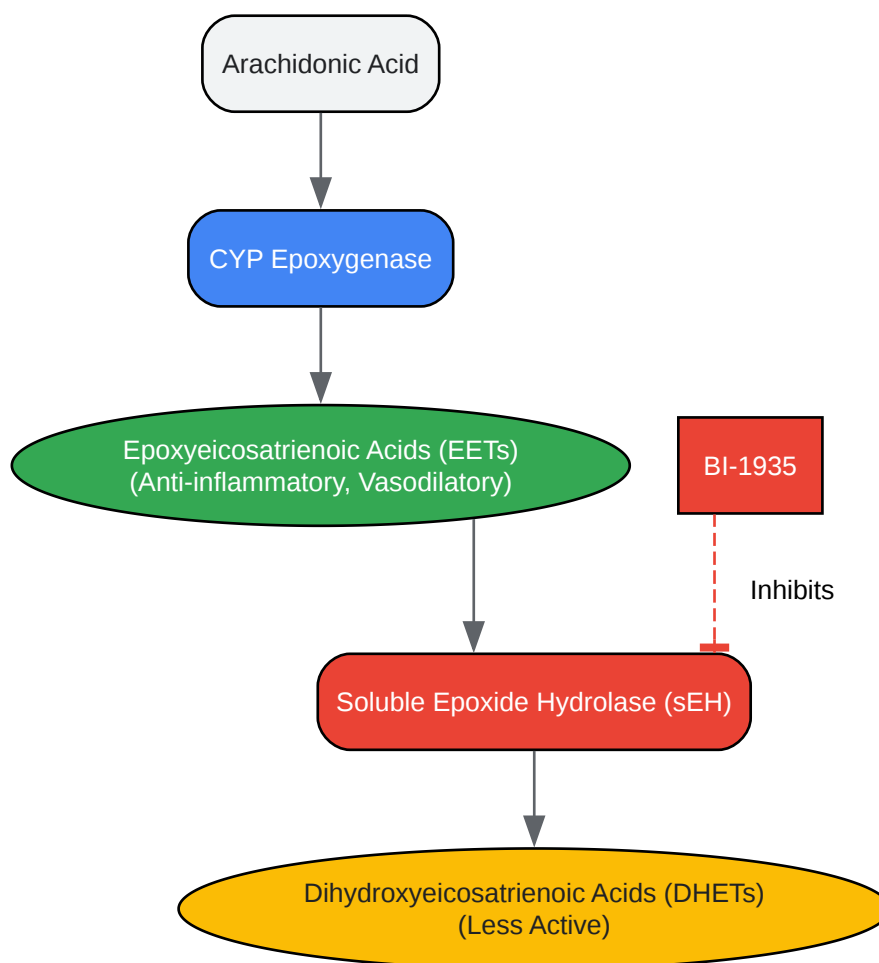
- **BI-1935**
- Anti-PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Vehicle
- Syngeneic tumor cells (e.g., B16-F10 melanoma)
- 6-8 week old C57BL/6 mice

Methodology:

- Tumor Cell Implantation: Subcutaneously implant  $5 \times 10^5$  B16-F10 cells in the flank of each mouse.
- Tumor Growth and Randomization: Once tumors are established (e.g., 30-50 mm<sup>3</sup>), randomize mice into four groups (n=10 per group):
  - Group 1: Vehicle + Isotype control
  - Group 2: **BI-1935** + Isotype control

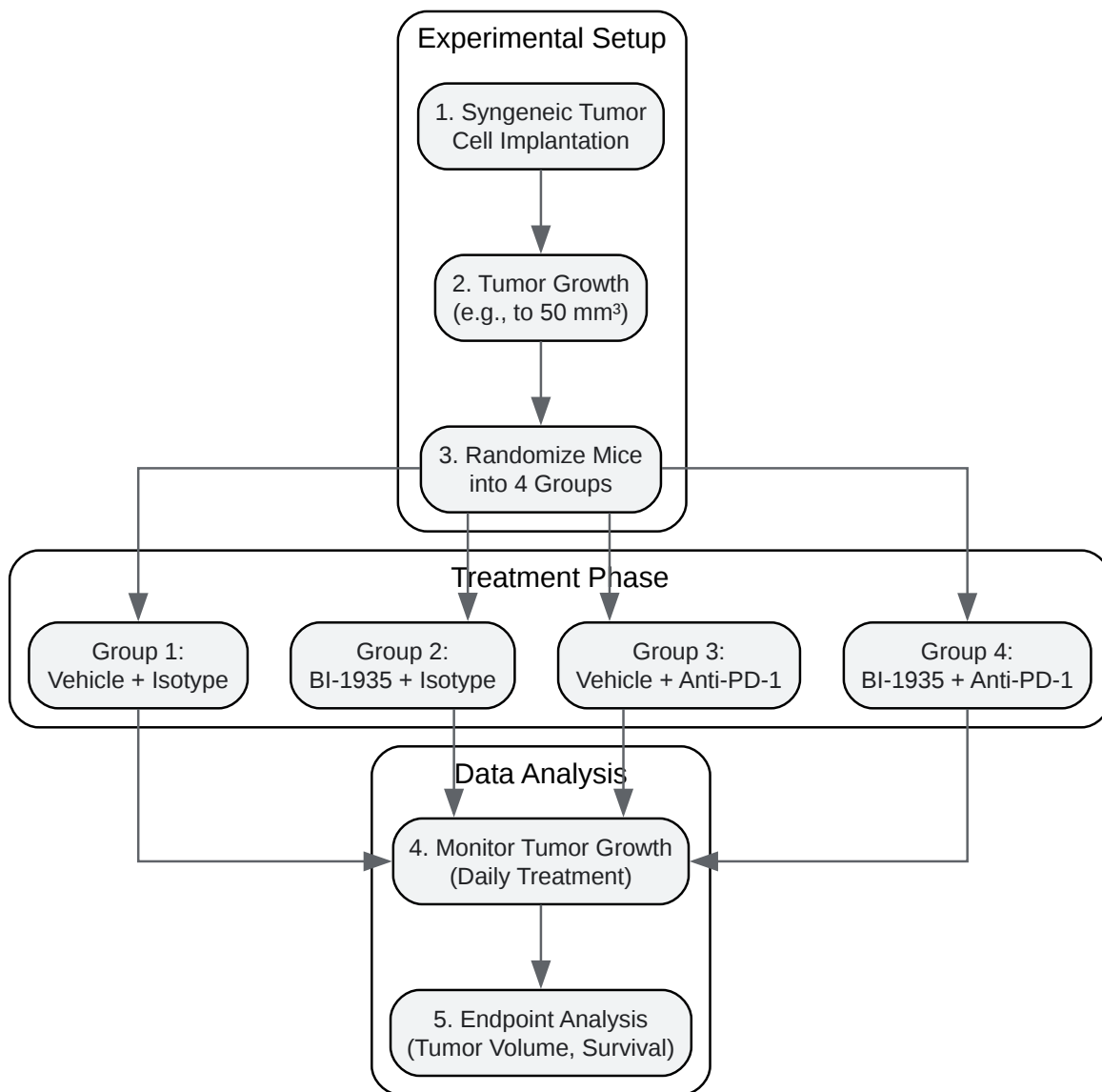
- Group 3: Vehicle + anti-PD-1 antibody
- Group 4: **BI-1935** + anti-PD-1 antibody
- Treatment Schedule:
  - **BI-1935** (10 mg/kg) or vehicle is administered daily by oral gavage starting from the day of randomization.
  - Anti-PD-1 antibody or isotype control (e.g., 200 µg/mouse ) is administered intraperitoneally on days 7, 10, and 13 post-tumor implantation.
- Monitoring and Endpoint: Monitor tumor growth and animal well-being as described in Protocol 1.
- Data Analysis: Compare tumor growth inhibition and survival rates across all four groups to determine if the combination therapy provides a synergistic effect.

## Mandatory Visualization



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Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition by **BI-1935**.



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Caption: Experimental workflow for evaluating **BI-1935** in combination with immunotherapy.

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## References

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)